molecular formula C9H16N2O3 B2649218 tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate CAS No. 2254135-66-3

tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate

Cat. No. B2649218
CAS RN: 2254135-66-3
M. Wt: 200.238
InChI Key: BKYGBKHDICSEDZ-UHFFFAOYSA-N
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Description

4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives have been synthesized and evaluated as novel capsid assembly modulators of hepatitis B virus (HBV) . Among the derivatives, compound 27 (58031) and several analogs showed an activity of submicromolar EC50 against HBV and low cytotoxicities .


Synthesis Analysis

The synthesis and evaluation of phenyl ureas derived from 4-oxotetrahydropyrimidine have been reported . Structure-activity relationship studies revealed a tolerance for an additional group at position 5 of 4-oxotetrahydropyrimidine .


Chemical Reactions Analysis

The mechanism study indicates that compound 27 (58031) is a type II core protein allosteric modulator (CpAMs), which induces core protein dimers to assemble empty capsids with fast electrophoresis mobility in native agarose gel .

Scientific Research Applications

  • Synthesis of Anticancer Drug Intermediates : Tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate derivatives are important intermediates in the synthesis of small molecule anticancer drugs. A study by (Zhang et al., 2018) described a high-yield synthesis method for such derivatives, highlighting their role in developing inhibitors targeting the PI3K/AKT/mTOR pathway in cancer.

  • Coupling Reactions for Compound Synthesis : The compound has been used in palladium-catalyzed coupling reactions with various substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, as described by (Wustrow & Wise, 1991). This process is significant for creating a diverse array of chemical compounds.

  • X-ray Crystallography and Structural Analysis : Studies like the one conducted by (Didierjean et al., 2004) utilized X-ray crystallography to reveal the structural details of related compounds. Such studies are crucial for understanding the molecular conformation and properties of these compounds.

  • Synthesis and Transformation for Drug Development : Further research, such as that by (Moskalenko & Boev, 2014), focused on the synthesis and chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, showcasing the versatility of this compound in drug development processes.

Mechanism of Action

The mechanism study indicates that compound 27 (58031) is a type II core protein allosteric modulator (CpAMs), which induces core protein dimers to assemble empty capsids with fast electrophoresis mobility in native agarose gel .

Future Directions

These compounds may serve as leads for future developments of novel antivirals against HBV .

properties

IUPAC Name

tert-butyl 4-oxo-1,3-diazinane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-7(12)10-6-11/h4-6H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYGBKHDICSEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate

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